N-(3-Aminophenyl)-2-(4-isopropylphenoxy)acetamide N-(3-Aminophenyl)-2-(4-isopropylphenoxy)acetamide
Brand Name: Vulcanchem
CAS No.: 953731-79-8
VCID: VC2259893
InChI: InChI=1S/C17H20N2O2/c1-12(2)13-6-8-16(9-7-13)21-11-17(20)19-15-5-3-4-14(18)10-15/h3-10,12H,11,18H2,1-2H3,(H,19,20)
SMILES: CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)N
Molecular Formula: C17H20N2O2
Molecular Weight: 284.35 g/mol

N-(3-Aminophenyl)-2-(4-isopropylphenoxy)acetamide

CAS No.: 953731-79-8

Cat. No.: VC2259893

Molecular Formula: C17H20N2O2

Molecular Weight: 284.35 g/mol

* For research use only. Not for human or veterinary use.

N-(3-Aminophenyl)-2-(4-isopropylphenoxy)acetamide - 953731-79-8

Specification

CAS No. 953731-79-8
Molecular Formula C17H20N2O2
Molecular Weight 284.35 g/mol
IUPAC Name N-(3-aminophenyl)-2-(4-propan-2-ylphenoxy)acetamide
Standard InChI InChI=1S/C17H20N2O2/c1-12(2)13-6-8-16(9-7-13)21-11-17(20)19-15-5-3-4-14(18)10-15/h3-10,12H,11,18H2,1-2H3,(H,19,20)
Standard InChI Key LNFDICQEHSMNSS-UHFFFAOYSA-N
SMILES CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)N
Canonical SMILES CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)N

Introduction

Overview of the Compound

N-(3-Aminophenyl)-2-(4-isopropylphenoxy)acetamide is an organic compound classified as an acetamide derivative. Structurally, it consists of a phenyl group substituted with an amino group at the 3-position, linked to an acetamide moiety that is further bonded to a phenoxy group containing an isopropyl substituent at the 4-position. This compound is of interest in medicinal chemistry due to its potential biological activity and structural versatility.

  • Molecular Formula: C17H20N2O2

  • Molecular Weight: Approximately 284.36 g/mol

  • Functional Groups:

    • Amide group (-CONH-)

    • Amino group (-NH2)

    • Phenoxy group (-O-C6H4-)

Synthesis Pathway

The synthesis of N-(3-Aminophenyl)-2-(4-isopropylphenoxy)acetamide typically involves the following steps:

  • Preparation of the Phenoxy Intermediate:

    • The phenoxy group is introduced by reacting a halogenated acetamide precursor with a substituted phenol (e.g., 4-isopropylphenol) under basic conditions.

    • Common reagents include potassium carbonate (K2CO3) and acetone as a solvent.

  • Amidation Reaction:

    • The intermediate is reacted with a substituted aniline derivative (e.g., 3-aminoaniline) to form the final amide structure.

    • This step may require coupling agents such as carbodiimides or direct heating under reflux.

Potential Applications

  • Pharmaceutical Research:

    • Acetamide derivatives are often explored for their potential as enzyme inhibitors, anti-inflammatory agents, or anticancer compounds.

    • The presence of an amino group and phenoxy moiety suggests possible interactions with biological targets such as receptors or enzymes.

  • Material Science:

    • Phenoxyacetamides may serve as intermediates in polymer synthesis or coatings due to their stability and functional groups.

Analytical Characterization

The compound can be characterized using standard analytical techniques:

  • Mass Spectrometry (MS):

    • Molecular ion peak corresponding to M+M^+, confirming molecular weight.

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1H-NMR for hydrogen environments.

    • 13C^{13}C-NMR for carbon framework.

  • Infrared Spectroscopy (IR):

    • Functional group identification through characteristic absorption bands.

Research Findings on Related Compounds

Table below summarizes findings from structurally related acetamides:

CompoundActivity/PropertyReference
N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-acetamideAnti-inflammatory potential via docking studies
N-Phenyl-2-(4-phenylpiperazin-1-yl)acetamidesAnticonvulsant activity in animal models

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